molecular formula C6H11N5O B13296467 3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide

Cat. No.: B13296467
M. Wt: 169.19 g/mol
InChI Key: VHRQXPUTWWCBNA-UHFFFAOYSA-N
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Description

3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group and a methylpropanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide can be achieved through multiple pathways. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. Another approach involves the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave irradiation in these reactions helps to accelerate the process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as a competitive inhibitor of enzymes like imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a methylpropanamide side chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C6H11N5O/c1-4(5(7)12)2-11-3-9-6(8)10-11/h3-4H,2H2,1H3,(H2,7,12)(H2,8,10)

InChI Key

VHRQXPUTWWCBNA-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC(=N1)N)C(=O)N

Origin of Product

United States

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